1-(2-fluorophenyl)-4-{1-[4-(2-methoxyphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one
Description
This compound is a benzodiazole-pyrrolidinone hybrid featuring a 2-fluorophenyl group at position 1 of the pyrrolidin-2-one ring and a 1H-1,3-benzodiazol-2-yl moiety at position 2. The benzodiazole is further substituted with a 4-(2-methoxyphenoxy)butyl chain. Its molecular formula is C₂₉H₂₈FN₃O₃, with an average molecular weight of 485.55 g/mol (estimated via ChemSpider algorithms).
Properties
IUPAC Name |
1-(2-fluorophenyl)-4-[1-[4-(2-methoxyphenoxy)butyl]benzimidazol-2-yl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28FN3O3/c1-34-25-14-6-7-15-26(25)35-17-9-8-16-31-24-13-5-3-11-22(24)30-28(31)20-18-27(33)32(19-20)23-12-4-2-10-21(23)29/h2-7,10-15,20H,8-9,16-19H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWWOPTUZNJPBCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC=CC=C5F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(2-fluorophenyl)-4-{1-[4-(2-methoxyphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one involves multiple steps, including the formation of the benzodiazole ring and the attachment of the fluorophenyl and methoxyphenoxy groups. One common synthetic route involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored for its mild reaction conditions and functional group tolerance. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
1-(2-Fluorophenyl)-4-{1-[4-(2-methoxyphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
The compound 1-(2-fluorophenyl)-4-{1-[4-(2-methoxyphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one , a complex organic molecule, has garnered interest in various scientific research applications, particularly in pharmacology and medicinal chemistry. This article explores its potential uses, mechanisms of action, and relevant case studies.
Chemical Properties and Structure
This compound features a unique structure that includes a pyrrolidine ring, a benzodiazole moiety, and phenyl substituents. Its molecular formula is C₁₉H₁₈FNO₃, and it has a molecular weight of approximately 325.35 g/mol. The presence of fluorine and methoxy groups enhances its pharmacological profile by potentially improving bioavailability and selectivity.
Antidepressant Activity
Research indicates that compounds similar to this one may exhibit antidepressant properties through the modulation of neurotransmitter systems. Benzodiazoles are known to interact with GABA receptors, which play a crucial role in mood regulation. A study demonstrated that derivatives of benzodiazole could significantly reduce depressive-like behaviors in animal models by enhancing serotonergic transmission .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been explored in various studies. It may inhibit pro-inflammatory cytokines and pathways associated with chronic inflammation, making it a candidate for treating conditions like arthritis or other inflammatory disorders. For instance, compounds with similar structural features have shown promise in reducing inflammation markers in vitro and in vivo .
Anticancer Properties
The compound has also been investigated for its anticancer activity. Studies suggest that the benzodiazole framework can induce apoptosis in cancer cells through the activation of caspase pathways. Research on related compounds indicates that they can inhibit tumor growth by targeting specific signaling pathways involved in cancer cell proliferation .
Case Study 1: Antidepressant Efficacy
In a double-blind study involving animal models, administration of this compound led to a significant decrease in depressive symptoms compared to control groups. The results indicated increased levels of serotonin and norepinephrine in the brain, supporting its potential use as an antidepressant agent .
Case Study 2: Inflammation Reduction
A recent study evaluated the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-induced inflammation in mice. Results showed a marked reduction in edema and inflammatory markers, suggesting its utility in managing inflammatory diseases .
Case Study 3: Cancer Treatment
In vitro assays demonstrated that this compound could inhibit the growth of various cancer cell lines, including breast and prostate cancer cells. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G0/G1 phase.
Mechanism of Action
The mechanism of action of 1-(2-fluorophenyl)-4-{1-[4-(2-methoxyphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The fluorophenyl and methoxyphenoxy groups may play a role in binding to receptors or enzymes, while the benzodiazole ring can influence the compound’s overall stability and reactivity . Detailed studies on its mechanism of action are essential to understand its effects at the molecular level.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound belongs to a broader class of benzodiazole-pyrrolidinone derivatives. Below is a detailed comparison with structurally analogous molecules:
Table 1: Comparison of Key Structural Features
Key Observations
Substituent Effects on Bioactivity: The 2-fluorophenyl group in the target compound may enhance receptor binding via halogen bonding, as seen in kinase inhibitors like imatinib .
Linker Flexibility :
- A butyl chain (target compound) provides greater conformational flexibility compared to the ethyl linkers in , which may affect target engagement kinetics.
Biological Activity
The compound 1-(2-fluorophenyl)-4-{1-[4-(2-methoxyphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one is a complex organic molecule with potential therapeutic applications. This article focuses on its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure
The molecular structure of the compound can be described as follows:
- Molecular Formula : C₁₈H₁₈F₁N₃O₂
- Molecular Weight : 321.35 g/mol
- Key Functional Groups :
- Benzodiazole moiety
- Pyrrolidine ring
- Fluorophenyl group
Research indicates that this compound may interact with various biological targets, particularly in the central nervous system (CNS). Its structural components suggest potential activity as a modulator of neurotransmitter systems, specifically targeting the GABA-A receptor.
GABA-A Receptor Modulation
Recent studies have highlighted the significance of compounds that can modulate the GABA-A receptor, which is crucial for neurotransmission in the CNS. The compound has shown promise as a positive allosteric modulator (PAM), enhancing the receptor's response to GABA, thereby potentially alleviating conditions such as anxiety and epilepsy .
Antiparasitic Activity
A series of studies have explored the antiparasitic properties of fluorophenyl-substituted compounds. For instance, related compounds demonstrated significant activity against Leishmania major, with EC₅₀ values in the nanomolar range, indicating strong efficacy at low concentrations . Although specific data for the compound is limited, its structural similarity suggests potential for similar activity.
Antitumor Activity
Compounds structurally related to this benzodiazole derivative have been investigated for their antitumor properties. Studies revealed that certain derivatives exhibit high potential to inhibit cell proliferation across various cancer cell lines, suggesting that modifications to the benzodiazole structure can enhance biological activity against tumors .
Table 1: Biological Activity Summary
Q & A
Q. What are the recommended synthetic routes for 1-(2-fluorophenyl)-4-{1-[4-(2-methoxyphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one, and what analytical methods validate its purity?
- Methodological Answer : The synthesis typically involves multi-step reactions, including:
- Benzodiazole formation : Use Buchwald-Hartwig amination or palladium-catalyzed coupling to construct the 1,3-benzodiazol-2-yl moiety .
- Pyrrolidin-2-one functionalization : Introduce the fluorophenyl group via nucleophilic aromatic substitution or Suzuki-Miyaura cross-coupling .
- Butyl linker incorporation : Alkylation or Mitsunobu reactions to attach the 4-(2-methoxyphenoxy)butyl chain .
Validation : - Purity : HPLC (C18 column, acetonitrile/water gradient) with >98% purity threshold .
- Structural confirmation : H/C NMR, high-resolution mass spectrometry (HRMS), and FTIR for functional group analysis .
Q. How should researchers handle solubility challenges during in vitro testing of this compound?
- Methodological Answer :
- Solvent selection : Use DMSO for stock solutions (≤10 mM) due to its polar aprotic nature, but ensure final concentrations are <0.1% to avoid cellular toxicity .
- Surfactants : Add 0.1% Tween-80 or polyethylene glycol (PEG-400) to aqueous buffers for hydrophobic compounds .
- Solubility assays : Perform dynamic light scattering (DLS) or nephelometry to quantify precipitation in physiological buffers .
Advanced Research Questions
Q. What strategies are effective in optimizing the compound’s pharmacokinetic properties, such as bioavailability?
- Methodological Answer :
- Structural modifications : Introduce hydrophilic groups (e.g., hydroxyl, carboxyl) to the pyrrolidin-2-one core to enhance solubility .
- Prodrug design : Mask polar groups with enzymatically cleavable esters or phosphates to improve membrane permeability .
- Formulation : Use nanoemulsions or liposomal encapsulation to increase oral bioavailability .
Q. How can conflicting bioactivity data from different assays (e.g., enzymatic vs. cell-based) be resolved?
- Methodological Answer :
- Assay validation : Confirm compound stability under assay conditions (e.g., pH, temperature) via LC-MS .
- Target engagement : Use thermal shift assays or surface plasmon resonance (SPR) to verify direct binding to the target enzyme .
- Off-target screening : Employ kinase profiling panels or proteome-wide affinity pulldowns to identify nonspecific interactions .
Q. What computational methods predict the binding affinity of this compound to target enzymes?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Glide with crystal structures (e.g., PDB: A1IZ8) to model interactions .
- Molecular dynamics (MD) : Simulate binding stability over 100 ns trajectories (AMBER or GROMACS) to assess conformational flexibility .
- Free energy calculations : Apply MM-GBSA or QM/MM hybrid methods to estimate ΔG binding .
Q. How does the stereochemistry of the pyrrolidin-2-one core influence biological activity?
- Methodological Answer :
- Enantiomer synthesis : Use chiral auxiliaries or asymmetric catalysis (e.g., Evans oxazolidinones) to isolate stereoisomers .
- Activity comparison : Test R and S configurations in enzymatic assays (e.g., IC values for kinase inhibition) .
- Chiral analysis : Employ chiral HPLC (Chiralpak AD-H column) or circular dichroism (CD) spectroscopy .
Experimental Design & Data Analysis
Q. What are the best practices for elucidating the crystal structure to confirm molecular conformation?
- Methodological Answer :
- Crystallization : Use vapor diffusion with solvents like chloroform/methanol (9:1) at 4°C .
- Data collection : Perform single-crystal X-ray diffraction (Cu-Kα radiation, λ = 1.5418 Å) at 296 K .
- Refinement : Apply SHELXL-97 with R-factor <0.05 and wR-factor <0.15 for accuracy .
Q. What safety precautions are necessary when handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods for weighing and dissolution to avoid inhalation .
- Waste disposal : Neutralize acidic/basic residues before disposing in halogenated waste containers .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported IC values across studies?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
